molecular formula C21H30N4O7 B12847015 Boc-Ala-Ala-N(OBz)Ala-NH2

Boc-Ala-Ala-N(OBz)Ala-NH2

Cat. No.: B12847015
M. Wt: 450.5 g/mol
InChI Key: OGNQWNICWXFYDA-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ala-Ala-N(OBz)Ala-NH2 is a synthetic peptide compound. It is composed of three alanine residues, with the first alanine protected by a tert-butoxycarbonyl (Boc) group, and the third alanine modified with a benzyl ester (OBz) group. The compound ends with an amide group (NH2). This structure makes it a valuable intermediate in peptide synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with Boc-protected alanine (Boc-Ala-OH) and alanine benzyl ester (Ala-OBz).

    Coupling Reactions: The first step involves coupling Boc-Ala-OH with Ala-OBz using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection and Coupling: The Boc group is then removed using trifluoroacetic acid (TFA), followed by coupling with another Boc-Ala-OH to form Boc-Ala-Ala-OBz.

    Final Coupling: The final step involves coupling the dipeptide with alanine amide (Ala-NH2) using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of Boc-Ala-Ala-N(OBz)Ala-NH2 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide is assembled on a solid resin, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boc-Ala-Ala-N(OBz)Ala-NH2 can undergo oxidation reactions, particularly at the benzyl ester group, forming carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.

Major Products

    Oxidation: Boc-Ala-Ala-NH2 and benzyl alcohol.

    Reduction: this compound with reduced amide groups.

    Substitution: this compound with substituted benzyl ester groups.

Scientific Research Applications

Chemistry

Boc-Ala-Ala-N(OBz)Ala-NH2 is used as an intermediate in the synthesis of more complex peptides. Its protected groups allow for selective deprotection and coupling, facilitating the construction of peptide chains with high precision.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. Its structure mimics natural peptides, making it a useful tool in biochemical assays.

Medicine

This compound is investigated for its potential in drug development, particularly in designing peptide-based therapeutics. Its stability and ease of modification make it a promising candidate for developing new drugs.

Industry

In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a building block for more complex molecules. Its role in automated peptide synthesis makes it valuable for large-scale production.

Mechanism of Action

The mechanism by which Boc-Ala-Ala-N(OBz)Ala-NH2 exerts its effects depends on its application. In biochemical assays, it interacts with enzymes or receptors, mimicking natural substrates or inhibitors. The Boc and OBz groups protect the peptide from premature degradation, allowing it to reach its target site intact. Once at the target site, the protecting groups can be removed, activating the peptide.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ala-Ala-NH2: Lacks the benzyl ester group, making it less hydrophobic.

    Boc-Ala-Ala-OBz: Lacks the terminal amide group, affecting its reactivity.

    Boc-Ala-N(OBz)Ala-NH2: Contains one less alanine residue, altering its size and interaction potential.

Uniqueness

Boc-Ala-Ala-N(OBz)Ala-NH2 is unique due to its combination of protecting groups and functional groups. The presence of both Boc and OBz groups provides dual protection, enhancing its stability and versatility in synthetic applications. Its structure allows for selective modifications, making it a valuable tool in peptide synthesis and research.

Properties

Molecular Formula

C21H30N4O7

Molecular Weight

450.5 g/mol

IUPAC Name

[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate

InChI

InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1

InChI Key

OGNQWNICWXFYDA-IHRRRGAJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N([C@@H](C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)N(C(C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.